CYP26A1 Inhibitory Potency: Sub-Nanomolar IC50 Versus Clinical-Stage and Literature Comparators
1-(2,6-Dimethylphenyl)indoline demonstrates potent inhibition of human cytochrome P450 26A1 (CYP26A1), the primary enzyme responsible for all-trans-retinoic acid (atRA) catabolism, with a measured IC50 of 0.350 nM in a scintillation counting assay using [11,12-³H]ATRA as the substrate [1]. This potency exceeds that of the clinical-stage CYP26 inhibitor talarozole (R115866, IC50 = 5.4 nM for CYP26A1) by approximately 15-fold [2]. The potency advantage is even more pronounced when compared to the first-generation inhibitor liarozole, which exhibits an IC50 range of 2.2–6.0 μM (2,200–6,000 nM) against CYP26, corresponding to a >6,000-fold difference in potency relative to 1-(2,6-dimethylphenyl)indoline . Furthermore, the compound's IC50 is 970-fold lower than that of compound 24 (IC50 = 340 nM), a non-azole CYP26A1 selective inhibitor reported as a lead compound in a recent medicinal chemistry campaign [3].
| Evidence Dimension | CYP26A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.350 nM |
| Comparator Or Baseline | Talarozole (R115866): 5.4 nM; Liarozole: 2,200–6,000 nM; Compound 24: 340 nM |
| Quantified Difference | 15-fold more potent than talarozole; >6,000-fold more potent than liarozole; 970-fold more potent than compound 24 |
| Conditions | Human CYP26A1; [11,12-³H]ATRA substrate; scintillation counting (target compound); comparator data from published literature |
Why This Matters
Sub-nanomolar CYP26A1 potency establishes 1-(2,6-dimethylphenyl)indoline as one of the most potent CYP26A1 inhibitors reported to date, enabling its use as a high-sensitivity pharmacological probe for retinoic acid pathway modulation at concentrations that minimize off-target engagement.
- [1] BindingDB. BDBM50353578 (CHEMBL1831092). Affinity Data: IC50 = 0.350 nM for human CYP26A1 assessed using [11,12-³H]ATRA as substrate by scintillation counting. View Source
- [2] TargetMol. Talarozole (R115866). CYP26A1 IC50 = 5.4 nM; CYP26B1 IC50 = 0.46 nM. View Source
- [3] Diaz P, et al. Development and Characterization of Novel and Selective Inhibitors of Cytochrome P450 CYP26A1, the Human Liver Retinoic Acid Hydroxylase. 2016. Lead compound 24: CYP26A1 IC50 = 340 nM; 43-fold selectivity. View Source
